![molecular formula C36H53N7O6 B1670546 Difelikefalin CAS No. 1024828-77-0](/img/structure/B1670546.png)
Difelikefalin
Übersicht
Beschreibung
Difelikefalin, also known as CR845, is a synthetic peptide agonist of the kappa opioid receptor . It is used in the treatment of moderate to severe pruritus (itching) associated with chronic kidney disease in patients undergoing hemodialysis . It was approved by the FDA in August 2021 and later by the EMA in April 2022 .
Synthesis Analysis
Difelikefalin is synthesized using piperidine amino acid as a raw material through chemical reactions . The specific synthesis steps involve coupling the piperidine amino acid to the fully protected D-lysine analog under standard EDCI/HOBt peptide coupling conditions .
Molecular Structure Analysis
The chemical formula of Difelikefalin is C36H53N7O6 . It has an average weight of 679.863 and a mono-isotopic mass of 679.405732455 .
Chemical Reactions Analysis
Difelikefalin is not metabolized significantly, with unchanged drug representing more than 99% of systemic circulation . In healthy subjects, about 80.5% of the dose was recovered in urine, and 11.3% was recovered in feces . In subjects on hemodialysis, 58.8% of the dose was recovered in feces, and 19.5% was recovered in dialysate .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Treatment of Pruritus in Hemodialysis Patients
- Pruritus Alleviation : Difelikefalin has shown significant efficacy in reducing itch intensity in hemodialysis patients with chronic kidney disease-associated pruritus (CKD-aP). Studies indicate that it provides relief from itching, improving the quality of life for these patients (Fishbane et al., 2019), (Fugal & Serpa, 2022).
Respiratory Safety
- Limited Respiratory Depression : In clinical trials, difelikefalin demonstrated minimal effect on respiratory depression in healthy volunteers, indicating a safer profile compared to other opioid agonists (Viscusi et al., 2021).
Potential in Treating Other Pruritic Conditions
- Notalgia Paresthetica : Difelikefalin has been evaluated for its effectiveness in treating notalgia paresthetica, a neuropathic disorder characterized by localized itching (Kim et al., 2023).
Pharmacological Profile
- Peripheral Action : Difelikefalin, being a peripherally restricted kappa opioid receptor agonist, is designed to minimize central nervous system effects, enhancing its safety profile in clinical use (Meariman et al., 2022).
Abuse Potential
- Low Abuse Potential : Studies evaluating the abuse potential of difelikefalin in recreational polydrug users have found it to have a low potential for abuse, which is a significant advantage over traditional opioids (Shram et al., 2021).
Overall Efficacy and Safety
- Systematic Review : A systematic review of clinical trials has confirmed the efficacy of difelikefalin in reducing pruritus in CKD patients and noted its good safety profile, with common side effects being mild in nature (Wala & Szepietowski, 2022).
Safety And Hazards
Zukünftige Richtungen
Difelikefalin has been approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis . Clinical studies of an oral formulation of difelikefalin have also been completed or are underway in pruritus indications, including pruritus associated with atopic dermatitis, notalgia paraesthetica, or primary biliary cholangitis .
Eigenschaften
IUPAC Name |
4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53N7O6/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49)/t27-,28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMNVWWHGCHHJJ-SKKKGAJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032896 | |
Record name | Difelikefalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Record name | Difelikefalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Difelikefalin is a synthetic peptide and agonist of kappa opioid receptors (KORs), which have long been known to be involved with the itching sensation (in addition to playing some role in addiction). Endogenous KOR agonists - called dynorphins - have a neuroinhibitory effect on the itching sensation at the spinal cord level and mouse models have shown KOR agonist antipruritic activity when used to treat itching induced by different pruritogens. Although the specifics of the mechanism have yet to be elucidated, the administration of KOR agonists, like difelikefalin, in patients with uremic pruritus has proven an effective means to suppress scratching and improve their quality of life. | |
Record name | Difelikefalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Difelikefalin | |
CAS RN |
1024828-77-0 | |
Record name | Difelikefalin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024828770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difelikefalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Difelikefalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIFELIKEFALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA1U919MRO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.